Dihydro-5-azacytidine (acetate)
Description
Dihydro-5-azacytidine (DHAC; NSC 264880) is a hydrolytically stable analog of 5-azacytidine (5-AC), a cytidine analog first synthesized to address the chemical instability of 5-AC caused by its 5,6-imino bond . DHAC retains the hypomethylating activity of its parent compound by inhibiting DNA methyltransferase (DNMT), thereby reversing aberrant DNA methylation patterns associated with oncogenesis . Unlike 5-AC, DHAC is stable in aqueous solutions, enabling prolonged intravenous administration and reducing acute toxicity risks . Preclinical studies demonstrate its antitumor activity in leukemia, prostate cancer, and solid tumors, with unique pharmacokinetic and pharmacodynamic properties distinguishing it from other nucleoside analogs .
Properties
Molecular Formula |
C10H18N4O7 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
acetic acid;6-amino-3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O5.C2H4O2/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;1-2(3)4/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H3,(H,3,4)/t3-,4+,5?,6-;/m1./s1 |
InChI Key |
QJEIZSHIQUKGRJ-MCOUXGAQSA-N |
Isomeric SMILES |
CC(=O)O.C1N=C(NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
CC(=O)O.C1N=C(NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-5-azacytidine (acetate) is synthesized through a series of chemical reactions involving nucleoside analogs. The synthetic route typically involves the incorporation of the compound into DNA, which inhibits DNA methylation . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of dihydro-5-azacytidine (acetate) involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-azacytidine (acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
Dihydro-5-azacytidine (acetate) has a wide range of scientific research applications, including:
Chemistry: Used as a nucleoside analog in studies involving DNA synthesis and methylation.
Biology: Investigated for its role in DNA methylation and gene expression regulation.
Medicine: Explored for its potential therapeutic applications in treating cancers, particularly leukemias and myelodysplastic syndromes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Dihydro-5-azacytidine (acetate) exerts its effects by incorporating into DNA and inhibiting DNA methylation. This inhibition disrupts the normal methylation process, leading to changes in gene expression and cellular function. The compound targets DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, thereby preventing the methylation of cytosine residues .
Comparison with Similar Compounds
Mechanistic Similarities and Differences
- Mechanism : Both 5-AC and DHAC incorporate into RNA and DNA, inhibiting DNMT and causing DNA hypomethylation. However, 5-AC primarily incorporates into RNA, suppressing RNA synthesis, while DHAC’s stability allows greater incorporation into DNA .
- Stability : 5-AC rapidly degrades in aqueous solutions (half-life: 94–100 hours at pH 6.2), necessitating continuous infusion. DHAC’s saturated 5,6-bond confers stability, enabling bolus or prolonged infusion .
Efficacy and Potency
Toxicity
- 5-AC causes dose-limiting myelosuppression and nephrotoxicity. DHAC avoids these effects but induces pleuritic chest pain (15/17 patients) and transient ECG abnormalities .
Table 1: Key Differences Between 5-AC and DHAC
Decitabine (5-Aza-2'-deoxycytidine)
Mechanistic Contrast
DNA Damage Profiles
Clinical Use
- Decitabine is FDA-approved for myelodysplastic syndromes (MDS).
Table 2: DHAC vs. Decitabine
Arabinofuranosyl-5-azacytosine
- This analog combines arabinose sugar with 5-azacytosine. Unlike DHAC, it requires phosphorylation for activation and shows cross-resistance with cytarabine .
- In leukemia models, DHAC exhibits broader hypomethylating activity and lower IC₅₀ values (35 µg/ml vs. >50 µg/ml for arabinofuranosyl-5-azacytosine) .
Research Findings and Clinical Implications
Preclinical Studies
- Prostate Cancer : DHAC restores androgen receptor (AR) expression in DU-145 cells by demethylating the AR promoter, sensitizing cells to antiandrogens .
Clinical Trials
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
